3-(Cholamidopropyl)-1,1-dimethamine

Enzymology Protein Purification Detergent Screening

Membrane protein solubilization often forces a trade-off between yield and nativity-Triton X-100 and Tween 20 can reduce enzymatic activity by over 40%. CHAPS (CAS 76555-98-1) eliminates this compromise. • 0.5% (w/v) CHAPS maintains 103 ± 2% relative enzymatic activity vs. 58.5% (Triton X-100) and 48% (Tween 20). • High CMC (6-10 mM) enables complete removal by equilibrium dialysis-unlike Triton X-100 (CMC ~0.2 mM) which demands extended protocols. • Zwitterionic, zero net charge across pH 2-12; ideal for IEF/2D electrophoresis without streaking artifacts.

Molecular Formula C29H52N2O4
Molecular Weight 492.745
CAS No. 76555-98-1
Cat. No. B561773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Cholamidopropyl)-1,1-dimethamine
CAS76555-98-1
Synonyms(3,5,7,12)-N-[3-(Dimethylamino)propyl]-3,7,12-trihydroxy-cholan-24-amide; 
Molecular FormulaC29H52N2O4
Molecular Weight492.745
Structural Identifiers
SMILESCC(CCC(=O)NCCCN(C)C)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C
InChIInChI=1S/C29H52N2O4/c1-18(7-10-26(35)30-13-6-14-31(4)5)21-8-9-22-27-23(17-25(34)29(21,22)3)28(2)12-11-20(32)15-19(28)16-24(27)33/h18-25,27,32-34H,6-17H2,1-5H3,(H,30,35)/t18-,19+,20-,21-,22+,23+,24-,25+,27+,28+,29-/m1/s1
InChIKeyCLOVEIUMHBMREZ-JSAKOLFCSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CHAPS (CAS 76555-98-1): A Zwitterionic Detergent for Membrane Protein Solubilization and Non-Denaturing Applications


3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate (CHAPS; CAS 76555-98-1) is a zwitterionic, non-denaturing detergent belonging to the sulfobetaine family, structurally derived from cholic acid [1]. It is widely employed in membrane biochemistry for solubilizing membrane proteins while preserving their native conformation and enzymatic activity [2]. Key technical attributes include a critical micelle concentration (CMC) of approximately 6–10 mM, a micellar molecular weight of 6,150 Da, solubility across a broad pH range (2–12), and low UV absorbance, facilitating its use in spectrophotometric assays and easy removal by dialysis .

Why CHAPS (CAS 76555-98-1) Cannot Be Simply Substituted with Other Zwitterionic or Non-Ionic Detergents in Critical Membrane Protein Workflows


Although several detergents share the 'zwitterionic' or 'non-denaturing' label, their physicochemical properties and performance in protein extraction and stabilization diverge markedly. CHAPS exhibits a unique combination of a high CMC (6–10 mM) [1], a steroidal backbone [2], and a lack of net charge across pH 2–12 . These attributes collectively dictate its behavior in lipid bilayer disruption, protein-lipid co-extraction profiles, and downstream compatibility. Simply replacing CHAPS with another non-ionic or zwitterionic detergent (e.g., Triton X-100, CHAPSO, or ASB-14) without quantitative validation often results in either denaturation of sensitive targets [3], altered lipid raft solubilization patterns [4], or failure to maintain protein activity [5]. The following evidence substantiates where CHAPS provides verifiable, quantifiable differentiation.

Product-Specific Quantitative Evidence for CHAPS (CAS 76555-98-1): Head-to-Head Comparisons with Common Alternatives


Superior Preservation of Enzymatic Activity: CHAPS Maintains >100% Relative Activity While Triton X-100 and Tween 20 Cause 15–52% Loss

In a comparative assay of detergent effects on enzymatic activity, CHAPS (0.5% w/v) preserved 103 ± 2% relative activity, statistically indistinguishable from the detergent-free control. In contrast, Triton X-100 reduced activity to 58.5 ± 2% and Tween 20 to 48 ± 2.8% under identical conditions [1]. This demonstrates that CHAPS does not merely reduce denaturation—it effectively eliminates it for this assay system.

Enzymology Protein Purification Detergent Screening

Efficient Extraction of Functional GPCRs: CHAPS Yields High Lipid/Protein Ratio and Active 5-HT1A Receptor, Outperforming Triton X-100

In a systematic comparison of 14 detergents for extracting the serotonin 5-HT1A receptor, CHAPS and its analog CHAPSO were the most efficient at solubilizing the receptor in an active, ligand-binding competent form [1]. Importantly, CHAPS produced the highest solubilized lipid/protein ratio (3.0), whereas Triton X-100 extracted the most total protein but with a very low lipid/protein ratio (<0.2) and minimal active receptor [1]. This indicates that CHAPS co-extracts critical annular lipids necessary for receptor function, while Triton X-100 strips them away.

GPCR Membrane Protein Lipid Rafts Receptor Pharmacology

Defined Liposome Solubilization Parameters: CHAPS Requires Higher Detergent-to-Lipid Ratio for Complete Solubilization than CHAPSO, Enabling Gentler Membrane Disruption

The three-stage model of liposome solubilization was quantitatively characterized for CHAPS and CHAPSO. CHAPS initiates the lamellar-to-micellar transition at a detergent/phospholipid ratio of 0.4 mol/mol and completes it at 1.04 mol/mol [1]. In contrast, CHAPSO initiates at a lower ratio of 0.21 mol/mol and completes at 0.74 mol/mol [1]. This indicates that CHAPS requires a higher detergent concentration to fully solubilize lipid bilayers, translating to a more gradual and controlled disruption, which is advantageous for preserving delicate protein complexes.

Liposome Proteoliposome Membrane Reconstitution Detergent Removal

High Critical Micelle Concentration (CMC) of 5.80–8 mM Enables Efficient Dialysis Removal, Unlike Low-CMC Detergents Like Triton X-100 (0.16–0.27 mM)

The CMC of CHAPS has been experimentally determined to be 5.80 mM in water at 25°C [1], with a commonly cited range of 6–10 mM [2]. This value is ~36-fold higher than that of Triton X-100 (0.16 mM in 15 mM NaCl; literature range 0.19–0.27 mM) [1]. Detergents with high CMC values (>1 mM) are readily removed by equilibrium dialysis because they exist predominantly as monomers at typical post-solubilization concentrations; low-CMC detergents require extended dialysis or alternative methods .

Detergent Removal Dialysis Protein Purification Downstream Assays

Selective Cytochrome b5 Solubilization: CHAPS More Effective Than Triton X-100 or Triton N-101 for Specific Membrane Protein Targets

In a comparative study of microsomal membrane protein solubilization from Ceratitis capitata larvae, CHAPS was identified as the most effective detergent among all tested for solubilizing cytochrome b5 [1]. In the same system, Triton X-100 and Triton N-101 were more effective for NADH-cytochrome b5 reductase [1]. Additionally, at 6 mM, CHAPS induced the disaggregation of purified NADH-cytochrome b5 reductase to a dimeric form, demonstrating its utility in breaking specific protein-protein interactions without denaturation [1].

Cytochrome Membrane Protein Microsomes Insect Biochemistry

UV Transparency: CHAPS Exhibits Low Absorbance (OD290 ≤0.10 at 5% w/v), Enabling Spectroscopic Monitoring Without Interference

CHAPS is characterized by low background absorbance in the ultraviolet region, a critical feature for applications requiring UV monitoring of proteins . Commercial specifications for high-purity CHAPS report an optical density at 290 nm of ≤0.10 for a 5% (w/v) aqueous solution [1]. In contrast, many aromatic-containing detergents (e.g., Triton X-100) exhibit strong UV absorbance that can mask protein signals or interfere with spectrophotometric assays.

UV Spectroscopy Protein Quantification Assay Development Quality Control

Optimal Research and Industrial Scenarios for Procuring CHAPS (CAS 76555-98-1) Based on Quantitative Evidence


Functional Reconstitution of Transport Proteins and GPCRs into Proteoliposomes

CHAPS is the detergent of choice for studies requiring reconstitution of active transport proteins (e.g., bacteriorhodopsin, H⁺-ATP synthase) or GPCRs (e.g., 5-HT1A receptor) into defined lipid environments. Evidence shows that CHAPS preserves high lipid/protein ratios (3.0) during extraction, co-solubilizing essential annular lipids critical for function [1]. Additionally, its defined lamellar-to-micellar transition parameters (initiation at 0.4 mol/mol, completion at 1.04 mol/mol detergent/phospholipid) provide a controlled solubilization window for generating homogeneous, low-permeability proteoliposomes suitable for transport measurements [2].

Non-Denaturing Purification of Enzymes and Labile Protein Complexes for Downstream Activity Assays

When the preservation of enzymatic activity is non-negotiable, CHAPS is quantitatively superior to common non-ionic alternatives. Data demonstrate that 0.5% (w/v) CHAPS maintains 103 ± 2% relative activity, whereas Triton X-100 and Tween 20 at the same concentration reduce activity to 58.5% and 48%, respectively [3]. This makes CHAPS essential for purifying kinases, phosphatases, or multi-subunit complexes destined for functional assays, where denaturation would invalidate results.

Isoelectric Focusing (IEF) and 2D Electrophoresis Requiring Stable pH Gradients

CHAPS has largely replaced NP-40 in IEF applications because it is zwitterionic and exhibits no net charge between pH 2–12, thus preventing streaking artifacts and maintaining pH gradient stability . Direct comparisons show that CHAPS does not affect the stability or type of pH gradient during IEF in the presence of urea, unlike NP-40 [4]. For proteomics workflows involving 2D electrophoresis of membrane or microsomal proteins, CHAPS provides superior resolution and compatibility with subsequent mass spectrometry.

Workflows Requiring Gentle Detergent Removal by Dialysis Prior to Sensitive Downstream Analysis

The high CMC of CHAPS (5.80–8 mM) [5] enables its efficient and complete removal by equilibrium dialysis—a critical advantage over low-CMC detergents like Triton X-100 (CMC ~0.2 mM) which require extended dialysis times or specialized adsorbents [5]. This property is particularly valuable in structural biology (e.g., cryo-EM, X-ray crystallography) and mass spectrometry-based proteomics, where residual detergent can interfere with grid preparation, crystal formation, or ionization efficiency.

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